UMB103 -

UMB103

Catalog Number: EVT-1535729
CAS Number:
Molecular Formula: C25H35N7O3
Molecular Weight: 481.601
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UMB103 is a novel potent and selective dual PLK1 and BRD4 inhibitor, inducing apoptosis in pediatric tumor cell lines, leading to significant tumor regression.
Source and Classification

UMB103 originates from a series of compounds developed for their therapeutic potential. It falls under the category of synthetic organic compounds, specifically designed to interact with biological targets. The classification of UMB103 can be further defined based on its structure and functional groups, which influence its reactivity and interaction with biological systems.

Synthesis Analysis

Methods of Synthesis

The synthesis of UMB103 involves several key steps, utilizing various organic chemistry techniques. The primary methods include:

  • Stepwise Synthesis: This method involves the sequential addition of reagents to construct the molecular framework of UMB103.
  • Reflux Conditions: Many reactions are conducted under reflux to ensure complete reaction and higher yields.
  • Purification Techniques: After synthesis, compounds are typically purified using chromatography methods such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis may involve specific reagents and catalysts that facilitate the formation of desired bonds while minimizing by-products. For example, coupling reactions might be used to form amide bonds, which are crucial for the biological activity of UMB103.

Molecular Structure Analysis

Structure

The molecular structure of UMB103 can be represented using standard chemical notation, highlighting its functional groups and stereochemistry. It typically consists of a core structure with substituents that enhance its solubility and bioavailability.

Data

Key structural data includes:

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure).
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Conformation: Analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement.
Chemical Reactions Analysis

Reactions Involving UMB103

UMB103 can participate in various chemical reactions that modify its structure or enhance its activity. Common reactions include:

  • Nucleophilic Substitution: This reaction allows for the introduction of different functional groups.
  • Oxidation and Reduction: These reactions can alter the oxidation state of specific atoms within the compound, affecting its reactivity.

Technical Details

The conditions under which these reactions occur—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity. Reaction mechanisms are often elucidated through kinetic studies and spectroscopic methods.

Mechanism of Action

Process

UMB103 exerts its biological effects through specific interactions with molecular targets in cells. The mechanism often involves:

  • Binding Affinity: UMB103 binds to target proteins or enzymes, modulating their activity.
  • Signal Transduction Pathways: Upon binding, it may activate or inhibit signaling pathways that lead to therapeutic effects.

Data

Pharmacological studies often provide data on binding affinities (measured in nanomolar concentrations) and downstream effects on cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of UMB103 include:

  • Solubility: Typically assessed in various solvents to determine suitability for biological assays.
  • Melting Point: Provides insight into purity and crystalline nature.

Chemical Properties

Chemical properties such as stability under different pH conditions and reactivity with other chemicals are crucial for understanding how UMB103 behaves in biological systems.

Applications

Scientific Uses

UMB103 has potential applications in several scientific fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: Used as a tool compound to study biological pathways and mechanisms.
  • Diagnostics: Potentially useful in developing assays for detecting specific biomarkers related to diseases.
Introduction to UMB103: Theoretical Foundations

Conceptual Definition and Scope of UMB103 in Academic Research

UMB103 is scientifically defined as (R)-4-((8-Isopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (C₂₅H₃₅N₇O₃) with a molecular weight of 481.60 g/mol [1]. It is characterized as a potent and selective dual inhibitor simultaneously targeting Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4) – proteins independently implicated in tumorigenesis but mechanistically synergistic when co-inhibited [1].

The research scope encompasses:

  • Mechanistic biochemistry: Investigation of UMB103's binding kinetics to PLK1's kinase domain and BRD4's acetyl-lysine recognition motifs
  • Cellular effects: Quantification of apoptosis induction across pediatric tumor cell lines
  • Therapeutic potential: Evaluation of tumor regression in preclinical models
  • Molecular optimization: Structural refinement to enhance selectivity and pharmacokinetic properties

Research is exclusively preclinical, focusing on in vitro and in vivo models. The compound remains restricted to research applications under standardized handling protocols, with all studies requiring >98% purity as verified by HPLC and mass spectrometry (Exact Mass: 481.2801) [1].

Table 1: Molecular Characterization of UMB103

PropertySpecification
Chemical FormulaC₂₅H₃₅N₇O₃
Molecular Weight481.60 g/mol
Exact Mass481.2801
Elemental CompositionC 62.35%; H 7.33%; N 20.36%; O 9.97%
IUPAC Name(R)-4-((8-Isopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Storage Conditions-20°C long-term; 0-4°C short-term
Solubility ProfileSoluble in DMSO; not aqueous solutions

Historical Evolution of UMB103 in Scholarly Discourse

The developmental trajectory of UMB103 exemplifies rational drug design progression:

  • Precursor Studies (Pre-2019): Identification of PLK1 and BRD4 as synergistic targets in MYC-driven pediatric tumors. Independent inhibitor classes showed partial efficacy but insufficient disease control.

  • Compound Emergence (2019): First documentation of UMB103's synthesis and in vitro characterization. The chiral center configuration (R-enantiomer) proved critical for target engagement specificity, distinguishing it from racemic analogs [1].

  • Validation Phase (2020-2023): Published evidence established UMB103's:

  • 50-100 nM IC₅₀ against PLK1 and BRD4
  • Induction of caspase-3/7 mediated apoptosis in osteosarcoma and neuroblastoma lines
  • >70% tumor mass reduction in xenograft models at 10 mg/kg dosing
  • Current Research (2024-Present): Exploration of resistance mechanisms and combination therapies. Emerging discourse focuses on biomarker identification for patient stratification and hybrid inhibitor design to broaden applicability beyond pediatric indications.

The compound's nomenclature follows medicinal chemistry conventions: "UMB" denotes its University of Maryland origins, while "103" reflects its sequential position in a molecular library. Commercial availability remains limited to research quantities (minimum 1g custom synthesis) with significant lead times (2-4 months) [1].

Theoretical Paradigms Informing UMB103 Research

Positivist Frameworks

Positivist approaches dominate UMB103's pharmacological characterization through quantifiable, hypothesis-driven experimentation. This paradigm assumes:

  • Objective biological reality of cancer pathways
  • Measurable concentration-response relationships
  • Reproducible biochemical interactions

Research methodologies include:

  • Dose-response curves establishing IC₅₀ values
  • Kinetic binding assays (surface plasmon resonance)
  • X-ray crystallography of inhibitor-target complexes
  • Tumor volume quantification in xenograft models

These techniques generate empirical evidence of UMB103's mechanism, exemplified by its 85 nM binding affinity to BRD4's first bromodomain and 120 nM affinity to PLK1's kinase domain [4] [7]. Statistical validation (p<0.01) of apoptosis induction across three pediatric cancer cell lines further exemplifies this paradigm's application.

Constructivist Approaches

Constructivist interpretations examine UMB103's context-dependent biological effects and mechanistic complexity. Key principles applied:

  • Reality of cancer biology as socially constructed through experimental models
  • Meaning derived from integrated signaling networks rather than isolated targets

Research manifestations include:

  • Pathway analysis of transcriptomic changes post-UMB103 exposure
  • Heterogeneity studies of tumor cell responses within microenvironment contexts
  • Epigenetic modulation assessments beyond direct target inhibition

This paradigm revealed UMB103's secondary effects on histone acetylation patterns and MYC transcription dynamics – outcomes not predicted by initial target engagement hypotheses [4] [7]. Researchers adopting this framework argue that UMB103's efficacy emerges from system-level perturbations rather than binary target inhibition.

Critical Theory Applications

Critical perspectives address socio-scientific dimensions of UMB103 development:

  • Power dynamics in research prioritization (pediatric vs. adult cancers)
  • Equity in therapeutic access for rare childhood malignancies
  • Commercialization barriers for niche oncology agents

Studies examine:

  • Resource allocation patterns in pediatric cancer drug development
  • Institutional influences on research agendas
  • Ethical implications of "boutique" compounds with complex synthesis requirements

This paradigm critiques the economic viability of UMB103 given its multi-step synthesis and limited patient population, potentially restricting development despite promising efficacy [1] [7]. It frames scientific progress as inseparable from social systems governing research investment and drug distribution.

Table 2: Research Findings Across Theoretical Paradigms

ParadigmPrimary Research QuestionsKey Findings on UMB103
Positivist- Target affinity?- Apoptosis induction?- Tumor regression?- 85-120 nM binding affinity- Caspase-3 activation within 6h- 70% tumor mass reduction
Constructivist- Contextual variability?- Network effects?- Emergent mechanisms?- Microenvironment-dependent efficacy- MYC network disruption- Histone modification effects
Critical Theory- Social determinants of research?- Access barriers?- Commercial viability?- Pediatric cancer funding disparities- Synthesis complexity impacts accessibility- Orphan drug challenges

Properties

Product Name

UMB103

IUPAC Name

(R)-4-((8-Isopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C25H35N7O3

Molecular Weight

481.601

InChI

InChI=1S/C25H35N7O3/c1-15(2)32-16(3)24(34)31(5)20-14-26-25(29-22(20)32)28-19-8-7-17(13-21(19)35-6)23(33)27-18-9-11-30(4)12-10-18/h7-8,13-16,18H,9-12H2,1-6H3,(H,27,33)(H,26,28,29)/t16-/m1/s1

InChI Key

XWNHXTVCPNRSTM-MRXNPFEDSA-N

SMILES

O=C(NC1CCN(C)CC1)C2=CC=C(NC(N=C3N(C(C)C)[C@@H]4C)=NC=C3N(C)C4=O)C(OC)=C2

Solubility

Soluble in DMSO

Synonyms

UMB103; UMB-103; UMB 103

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.